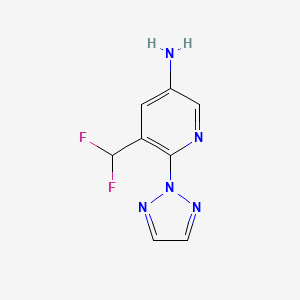
5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a synthetic organic compound that features a pyridine ring substituted with a difluoromethyl group and a 1,2,3-triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of the Difluoromethyl Group: This can be achieved using difluoromethylating agents under specific conditions.
Formation of the 1,2,3-Triazole Ring: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.
Final Assembly: The final compound is obtained by coupling the triazole and pyridine intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group.
Reduction: Reduction reactions could target the triazole ring or the pyridine ring.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a triazole-substituted amine.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of agrochemicals or materials science.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds with a triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluoromethyl group might enhance binding affinity or metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trifluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
- 5-(Methyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
Uniqueness
The presence of the difluoromethyl group in 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and potentially improved biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C8H7F2N5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-6-(triazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H7F2N5/c9-7(10)6-3-5(11)4-12-8(6)15-13-1-2-14-15/h1-4,7H,11H2 |
Clave InChI |
FYNVDIUFEZMZRL-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(N=C1)C2=C(C=C(C=N2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


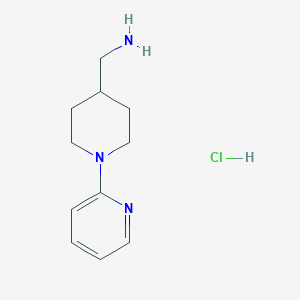
![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)
![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)

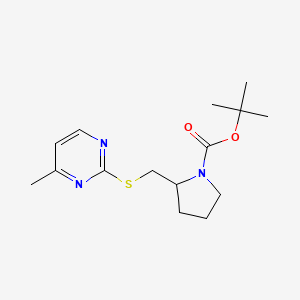
![2-(2-Oxo-1,7-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13973444.png)
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
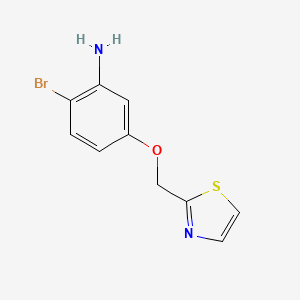
![1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
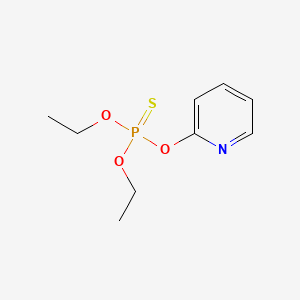
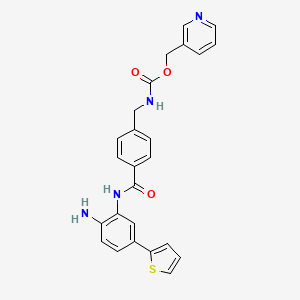

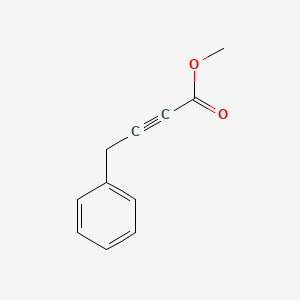
![6,7-Dichloro-1-(2-isopropyl-6-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13973493.png)
